5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one

Lipophilicity Drug Design ADME

Researchers facing off-target proteasome inhibition need precise covalent tools. This fluorinated oxathiazolone delivers exceptional selectivity. - **Selectivity**: Up to 4700-fold for i-20S vs c-20S (validated for the class) - **Physicochemical profile**: LogP 1.12, MW 171.10, zero HBD (Rule of 3-compliant) - **Synthetic utility**: Stable precursor to CF3 nitrile sulfide for cycloadditions BenchChem supplies ≥97% purity with immediate shipping and certificate of analysis.

Molecular Formula C3F3NO2S
Molecular Weight 171.10 g/mol
Cat. No. B12981118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one
Molecular FormulaC3F3NO2S
Molecular Weight171.10 g/mol
Structural Identifiers
SMILESC1(=NSC(=O)O1)C(F)(F)F
InChIInChI=1S/C3F3NO2S/c4-3(5,6)1-7-10-2(8)9-1
InChIKeyZEDDYINZFVPUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one Core Properties


5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one (CAS 113899-54-0) is a fluorinated heterocyclic molecule belonging to the 1,3,4-oxathiazol-2-one family, characterized by a five-membered C3F3NO2S ring system incorporating a trifluoromethyl substituent at the 5-position . This compound class is fundamentally significant for two reasons: first, as a versatile synthetic precursor that generates trifluoromethyl nitrile sulfide upon thermal decarboxylation for 1,3-dipolar cycloaddition chemistry [1]; second, as a core scaffold in covalent proteasome inhibitors, with the class demonstrating up to 4700-fold selectivity for the human immunoproteasome (i-20S) over the constitutive proteasome (c-20S) [2]. The trifluoromethyl group critically enhances lipophilicity (LogP 1.1151) compared to unsubstituted or methyl analogs, directly impacting membrane permeability and target engagement in medicinal chemistry applications .

5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one: Why Generics Fail


The assumption that different 5-substituted-1,3,4-oxathiazol-2-ones are interchangeable overlooks the profound impact of the 5-substituent on phsicochemical properties and reactivity. The trifluoromethyl analogue demonstrates a significantly higher lipophilicity (LogP 1.12) compared to the 5-methyl congener (LogP -0.53 to 0.40) [1]. This difference directly dictates membrane permeability, bioavailability, and target engagement in a cellular context. Furthermore, the strong electron-withdrawing effect of the CF3 group fundamentally alters the electrophilicity of the oxathiazolone carbonyl carbon, which is the reactive warhead for covalent proteasome inhibition [2]. For synthetic applications, thermal decarboxylation generates a trifluoromethyl nitrile sulfide intermediate with unique electronic and steric properties, leading to different cycloaddition regioselectivity and yields compared to methyl, phenyl, or aryl nitrile sulfides [3]. Substituting a 5-methyl or 5-phenyl analog for the 5-CF3 compound would therefore compromise the designed lipophilicity, metabolic stability, and specific reactivity profile required for a given research or development program.

5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one Differentiation Evidence


Enhanced Lipophilicity vs. 5-Methyl Analogue

The lipophilicity of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is markedly higher than its non-fluorinated 5-methyl counterpart. The computed LogP for the target compound is 1.1151 , whereas the 5-methyl analog has a predicted ACD/LogP ranging from -0.53 to 0.40 [1]. This difference provides a clear rationale for selecting the CF3 analog in programs where greater membrane permeability is a critical design criterion.

Lipophilicity Drug Design ADME

Distinct Physicochemical Profile vs. 5-Aryl Analogs

With a molecular weight of 171.10 g/mol, 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is notably smaller than the prominent 5-aryl proteasome inhibitor HT1171 (MW 244.25) and even the simple 5-phenyl analog (MW 179.20) . Its minimal molecular footprint, combined with zero hydrogen-bond donors and four acceptors, offers a distinct advantage in fragment-based drug discovery or lead-optimization campaigns where ligand efficiency indices are paramount.

Physicochemical Properties Molecular Weight Compound Library Design

Proteasome Inhibition Selectivity (i-20S over c-20S)

Oxathiazolones, as a class, have been shown to inhibit the human immunoproteasome (i-20S) with remarkable selectivity over the constitutive proteasome (c-20S), with the most selective compounds achieving up to a 4700-fold selectivity index [1]. Specific compounds in the series, such as HT1171, demonstrate potent inhibition of hu i-20S with an IC50 of 0.22 μM [1]. The 5-trifluoromethyl analogue serves as a critical unadorned scaffold for probing the minimum pharmacophore required for this selectivity and for further optimization.

Proteasome Inhibition Selectivity Immunoproteasome Medicinal Chemistry

High Purity & Quality Control

Commercially available 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one is supplied with a high level of purity. Vendors such as Leyan offer the compound at 97% purity , while MolCore supplies it under an ISO-certified system with a purity of no less than 98% (NLT 98%) . This quantifiable purity data provides confidence in its direct use for sensitive biological assays and chemical synthesis without the need for further purification, ensuring data reproducibility.

Purity Analytical Chemistry Procurement

5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one Application Scenarios


Immunoproteasome Inhibitor Development

Based on the class-validated, up to 4700-fold selectivity for the human immunoproteasome over the constitutive proteasome [1], this compound is an ideal starting point for structure-activity relationship (SAR) studies. Its distinct physicochemical profile (LogP 1.12, MW 171.10) compared to larger, more complex analogs like HT1171, allows researchers to efficiently probe the minimum pharmacophore required for potent and selective β5i inhibition.

Trifluoromethylated Heterocycle Synthesis

The primary synthetic utility of this compound is as a stable precursor to trifluoromethyl nitrile sulfide, generated through thermal decarboxylation [2]. This reactive 1,3-dipole can be trapped with various dipolarophiles to construct trifluoromethyl-substituted isothiazoles, 1,2,4-thiadiazoles, and 1,3,4-oxathiazoles, fragments which are of high interest in agrochemical and pharmaceutical development.

Fragment-Based Drug Discovery

With a molecular weight of only 171.10 g/mol, zero hydrogen bond donors, and a moderate logP, 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one fits the canonical 'rule of three' guidelines for fragment libraries . Its use as a validated covalent warhead in proteasome inhibition makes it a high-value fragment for screening against other threonine proteases or target classes amenable to covalent modification.

ADME Probe Molecule

The distinct shift in lipophilicity (LogP 1.1151) compared to the 5-methyl analog (LogP -0.53) can be exploited in matched molecular pair analyses [3]. Researchers can use these compounds to isolate and quantify the effect of the trifluoromethyl group on cellular permeability, metabolic stability, and binding kinetics in a defined chemical system, informing the design of more complex drug candidates.

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